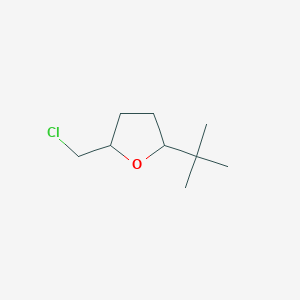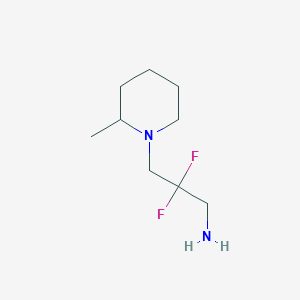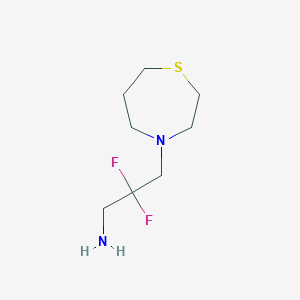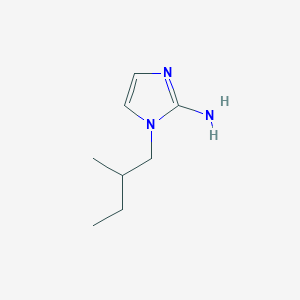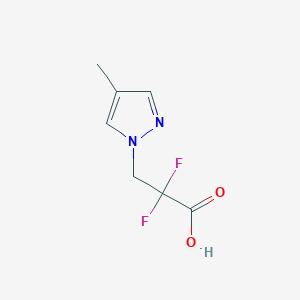
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-methyl-1H-pyrazole with a difluoromethylating agent. One common method includes the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.
科学的研究の応用
2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting cellular respiration . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability.
類似化合物との比較
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones
Comparison: Compared to similar compounds, 2,2-Difluoro-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group contributes to higher metabolic stability and binding affinity, making it a valuable compound in various applications .
特性
分子式 |
C7H8F2N2O2 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC名 |
2,2-difluoro-3-(4-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-5-2-10-11(3-5)4-7(8,9)6(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChIキー |
DMPCQWWWSPIQGY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


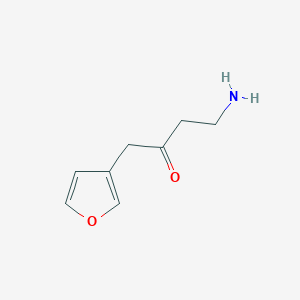
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
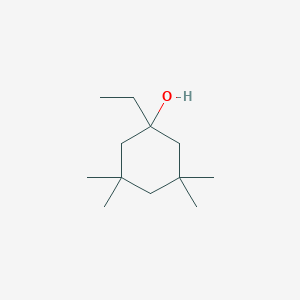
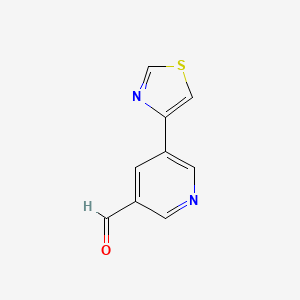
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
